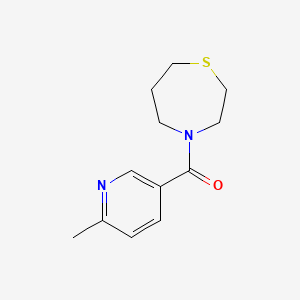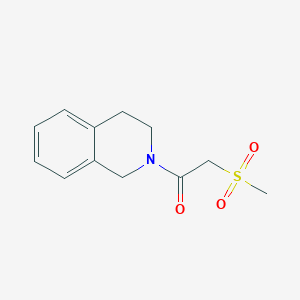
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one, also known as DMCM, is a chemical compound that has been widely studied for its effects on the central nervous system. DMCM is a potent antagonist of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. The purpose of
Mécanisme D'action
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one works by binding to the benzodiazepine site on the GABA-A receptor, which is a type of allosteric modulator. This binding reduces the affinity of the receptor for GABA, leading to a decrease in the inhibitory effects of GABA on neuronal activity. This can lead to increased excitability in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one has been shown to increase locomotor activity, decrease anxiety-like behavior, and impair learning and memory. 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one has also been shown to increase the release of dopamine in the brain, which may contribute to its effects on behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one in lab experiments is that it is a potent and selective antagonist of the GABA-A receptor, which makes it a useful tool for studying the effects of GABA-A receptor antagonists on behavior and cognition. However, one limitation of using 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one is that it can have non-specific effects on other neurotransmitter systems, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one. One area of interest is the development of new GABA-A receptor antagonists that are more selective and have fewer non-specific effects. Another area of interest is the use of 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, there is potential for the use of 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one in the development of new treatments for neuropsychiatric disorders that are characterized by dysfunction in the GABAergic system.
Méthodes De Synthèse
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one can be synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine-4-carbonyl chloride with 1-methyl-2-pyridone in the presence of a base. Other methods include the reaction of 2,6-dimethylmorpholine with ethyl acetoacetate and subsequent cyclization, or the reaction of 2,6-dimethylmorpholine with acetic anhydride and subsequent reaction with 1-methyl-2-pyridone.
Applications De Recherche Scientifique
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one has been used extensively in scientific research to study the GABA-A receptor and its role in the central nervous system. 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one is a potent antagonist of the GABA-A receptor, which means that it blocks the inhibitory effects of GABA and can lead to increased excitability in the brain. This makes 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one a useful tool for studying the effects of GABA-A receptor antagonists on behavior, cognition, and other physiological processes.
Propriétés
IUPAC Name |
5-(2,6-dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-6-15(7-10(2)18-9)13(17)11-4-5-12(16)14(3)8-11/h4-5,8-10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGMSPKTWFVFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

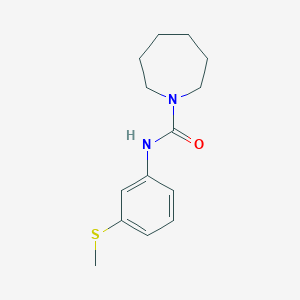
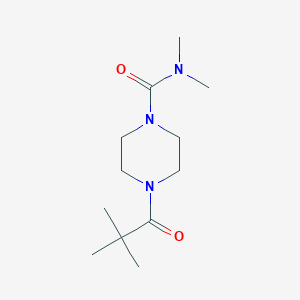
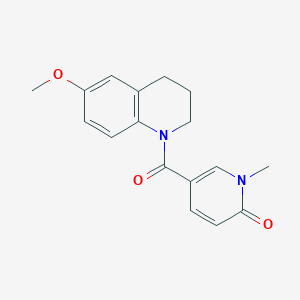
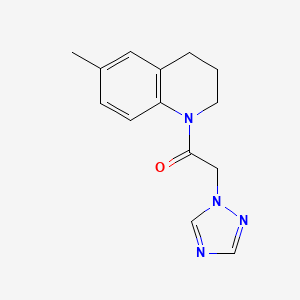
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7512141.png)
![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)
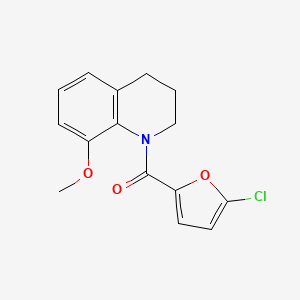
![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)
